molecular formula C19H26N2O3 B607949 HHL-6 CAS No. 1215093-76-7

HHL-6

Cat. No.: B607949
CAS No.: 1215093-76-7
M. Wt: 330.42
InChI Key: GMQZIMMNLLTBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HHL-6 (N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide) is a tryptamine derivative with the molecular formula C₁₉H₂₆N₂O₃ and a molecular weight of 330.42 g/mol . Structurally, it features a 7-methoxyindole core substituted with acetyl and hexanamide groups (Figure 1). This compound has demonstrated potent anticonvulsant and antiepileptogenic activity in pentylenetetrazole (PTZ)-induced seizure models in mice. Its mechanism involves significant suppression of c-Fos (a neuronal activity marker) and BDNF (brain-derived neurotrophic factor), both implicated in epileptogenesis . At a dose of 20 mg/kg, this compound achieves 100% protection against tonic seizures and mortality, comparable to the reference drug diazepam (7.5 mg/kg), but without sedative or muscle-relaxant side effects .

Properties

CAS No.

1215093-76-7

Molecular Formula

C19H26N2O3

Molecular Weight

330.42

IUPAC Name

N-(2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl)hexanamide

InChI

InChI=1S/C19H26N2O3/c1-4-5-6-7-18(23)20-11-10-16-15-9-8-14(24-3)12-17(15)21-19(16)13(2)22/h8-9,12,21H,4-7,10-11H2,1-3H3,(H,20,23)

InChI Key

GMQZIMMNLLTBOY-UHFFFAOYSA-N

SMILES

COC1=CC(NC(C(C)=O)=C2CCNC(CCCCC)=O)=C2C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HHL-6;  HHL 6;  HHL6; 

Origin of Product

United States

Comparison with Similar Compounds

HHL-6 vs. Diazepam

Diazepam, a benzodiazepine, is a first-line anticonvulsant that enhances GABAergic neurotransmission by binding to GABAₐ receptors.

Key Comparative Data
Parameter This compound Diazepam
Chemical Class Tryptamine derivative Benzodiazepine
Mechanism Suppresses BDNF/c-Fos expression; may enhance GABA activity Potentiates GABAₐ receptor activity
Effective Dose (Mice) 20 mg/kg 7.5 mg/kg
Mortality Protection 100% 100%
Sedation/Muscle Relaxation None observed Significant
BDNF Reduction P < 0.003 P < 0.02
c-Fos Reduction P < 0.01 P < 0.05
Molecular Weight 330.42 g/mol 284.74 g/mol
Solubility DMSO, PEG300, Tween 80, Saline Lipophilic, soluble in organic solvents

Discussion :

  • Efficacy : Both compounds provide complete protection against PTZ-induced mortality, but this compound delays seizure onset longer (460 sec vs. 0 sec for diazepam) .
  • Side Effects : this compound lacks the sedative and muscle-relaxant effects of diazepam, making it advantageous for patients requiring alertness .
  • Molecular Targets : this compound’s suppression of BDNF and c-Fos suggests a unique pathway targeting neuroplasticity, whereas diazepam directly amplifies GABAergic inhibition .

This compound vs. Other Tryptamine Derivatives

However, this compound’s hexanamide and methoxy substitutions likely enhance its blood-brain barrier permeability and target specificity compared to simpler tryptamines.

Hypothetical Comparison with Generic Tryptamine
Parameter This compound Generic Tryptamine
Substituents 7-methoxy, acetyl, hexanamide Unsubstituted indole/ethylamine
LogP 3.5 ~2.0 (estimated)
Target Specificity BDNF/c-Fos modulation Non-specific serotonin receptor agonism

Discussion :
this compound’s higher LogP (3.5 vs. ~2.0) suggests better lipid solubility and CNS penetration. Its substituents may reduce off-target effects compared to unmodified tryptamines, which often interact with serotonin receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HHL-6
Reactant of Route 2
Reactant of Route 2
HHL-6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.